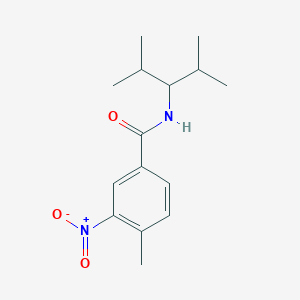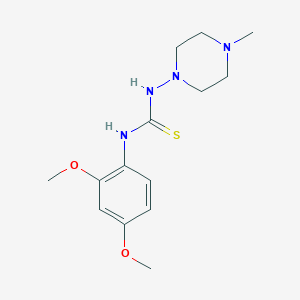![molecular formula C14H19BrN2O3 B5753767 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as BMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide may act as an inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations. It has a low solubility in water, which may make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is the development of more potent and selective sodium channel inhibitors based on the structure of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. Another area of interest is the investigation of the role of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in the regulation of GABAergic neurotransmission. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide involves the reaction of 2-(4-bromophenoxy) ethylamine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with morpholine to obtain 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been investigated as a potential treatment for neuropathic pain, epilepsy, and anxiety disorders. Additionally, 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-12-1-3-13(4-2-12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZVKLAYYMGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7335658 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

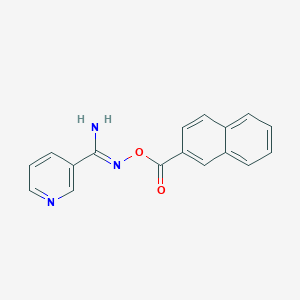
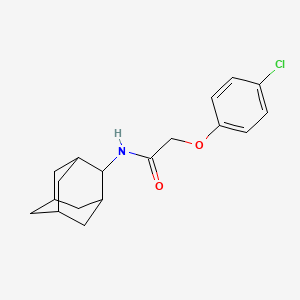
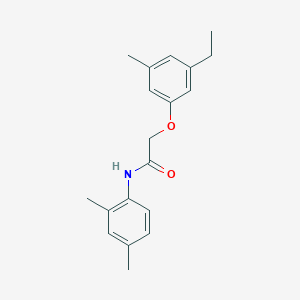
![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)
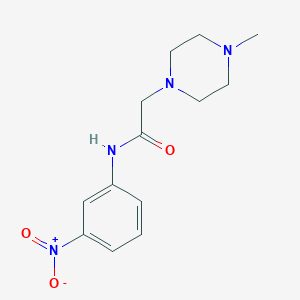
![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)
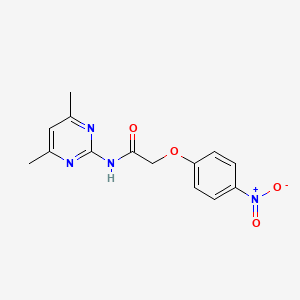
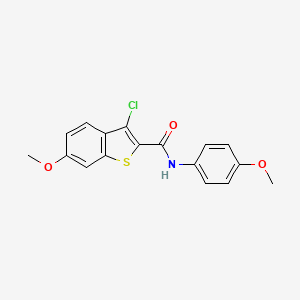
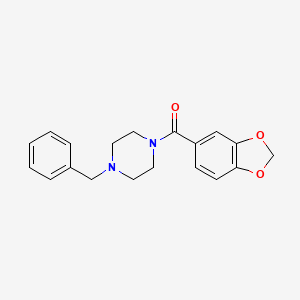
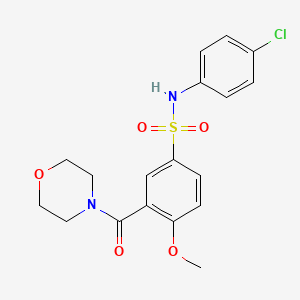
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
